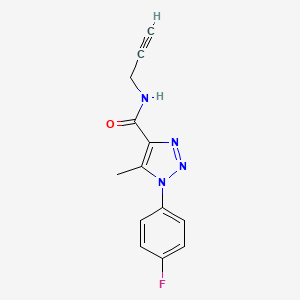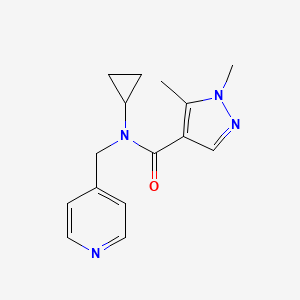![molecular formula C14H15N3O B7529336 1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7529336.png)
1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide, also known as CP-47,497 or CP-47,497-C8, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to the natural cannabinoid delta-9-tetrahydrocannabinol (THC) and has been found to interact with the same receptors in the brain and body.
作用机制
1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide acts on the same receptors in the brain and body as THC, namely the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a range of physiological and biochemical effects. CB1 receptors are primarily located in the brain and are involved in the regulation of pain, mood, appetite, and cognition. CB2 receptors are primarily located in the immune system and are involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide has been found to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, neuroprotection, and immunomodulation. It has also been found to have effects on the cardiovascular system, the respiratory system, and the gastrointestinal system.
实验室实验的优点和局限性
One advantage of using 1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide in lab experiments is its structural similarity to THC, which allows for the study of the effects of THC without the legal and ethical issues associated with the use of natural cannabinoids. Another advantage is its high potency, which allows for the study of the effects of cannabinoids at lower doses. One limitation is its potential for abuse and addiction, which requires careful monitoring and control in lab experiments.
未来方向
There are several future directions for the study of 1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide. One direction is the development of more potent and selective synthetic cannabinoids for therapeutic use. Another direction is the study of the long-term effects of synthetic cannabinoids on the brain and body. Finally, the study of the interactions between synthetic cannabinoids and other drugs is an important area of future research.
合成方法
1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide can be synthesized by a multistep process starting from 1,3-cyclopentadiene. The first step involves the reaction of 1,3-cyclopentadiene with ethyl acrylate in the presence of a palladium catalyst to yield 5-ethylidene-2-norbornene. The second step involves the reaction of 5-ethylidene-2-norbornene with hydrazine hydrate and acetic acid to yield 1,2-dihydro-5-ethylidene-4H-pyrazol-3-one. The third step involves the reaction of 1,2-dihydro-5-ethylidene-4H-pyrazol-3-one with 4-methylbenzoyl chloride in the presence of triethylamine to yield 1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide.
科学研究应用
1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been found to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been found to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and multiple sclerosis.
属性
IUPAC Name |
1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-5-7-10(8-6-9)17-12-4-2-3-11(12)13(16-17)14(15)18/h5-8H,2-4H2,1H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWYLIVPGYJWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(CCC3)C(=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

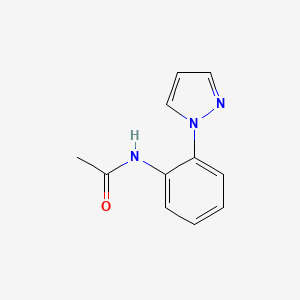

![N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7529258.png)


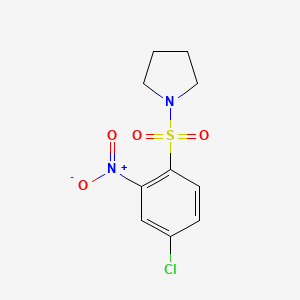
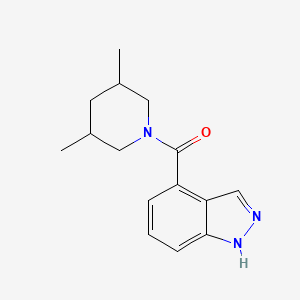
![(5-methylfuran-2-yl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7529301.png)

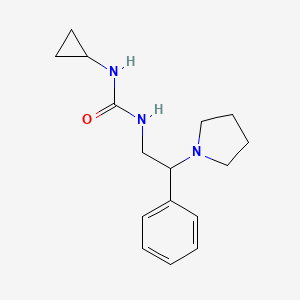
![3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7529328.png)

